Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a thiazole ring, a brominated phenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Bromination of Phenol: The bromination of 3-methylphenol is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated phenol is then coupled with ethyl 2-bromoacetate in the presence of a base like potassium carbonate to form the phenoxyacetate intermediate.
Amidation: The phenoxyacetate intermediate undergoes amidation with thiazole-4-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and sulfoxides.
Reduction: Products may include alcohols and amines.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Scientific Research Applications
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole ring and the brominated phenoxy group are likely to play key roles in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-BROMO-2-METHYLPROPIONATE
- ETHYL 2-(4-BROMOPHENYL)ACETATE
- ETHYL 4-BROMO-2-METHYLBUTANOATE
Uniqueness
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of a thiazole ring and a brominated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17BrN2O4S |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-22-15(21)7-11-9-24-16(18-11)19-14(20)8-23-12-4-5-13(17)10(2)6-12/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,20) |
InChI Key |
VABAKGBSZLGFQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origin of Product |
United States |
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